

Validating WU-07047's Selectivity for Gαq/11: A Comparative Guide

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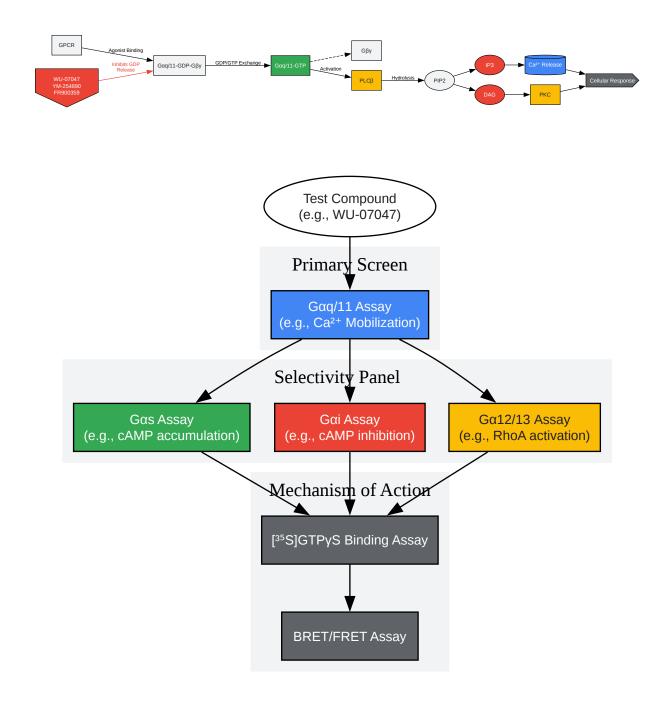
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **WU-07047** with other known Gαq/11 inhibitors, focusing on selectivity and supporting experimental data. While quantitative data for **WU-07047** is not publicly available in the reviewed literature, this document summarizes the existing knowledge on its qualitative performance and provides a detailed comparison with the well-characterized inhibitors YM-254890 and FR900359.

Gαq/11 Signaling Pathway Overview

The G α q/11 family of G proteins (G α q, G α 11, G α 14, and G α 15/16) are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1] Upon activation by a GPCR, the G α q/11 subunit exchanges GDP for GTP, dissociates from the G β y dimer, and activates phospholipase C- β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of a wide array of cellular processes, including proliferation, differentiation, and contraction.





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References

- 1. pubs.acs.org [pubs.acs.org]
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